1,5-Naphthalenedisulfonic acid disodium dihydrate
Overview
Description
1,5-Naphthalenedisulfonic acid disodium dihydrate is an organic compound with the molecular formula C10H6(SO3Na)2·xH2O. It is a disodium salt of naphthalene-1,5-disulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
1,5-Naphthalenedisulfonic acid disodium dihydrate is typically synthesized through the disulfonation of naphthalene with oleum. The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
1,5-Naphthalenedisulfonic acid disodium dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,5-dihydroxy-2,6-disulfonic acid.
Reduction: Reduction reactions can convert it into naphthalene derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing and reducing agents.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid disodium dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid disodium dihydrate involves its ability to interact with various molecular targets and pathways. For instance, it can form complexes with metal ions and other organic molecules, influencing their reactivity and stability . The compound’s sulfonic acid groups play a crucial role in these interactions, allowing it to act as a strong acid and participate in various chemical reactions.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic acid disodium dihydrate can be compared with other similar compounds such as:
2,6-Naphthalenedisulfonic acid disodium salt: Similar in structure but with sulfonic acid groups at different positions, leading to different reactivity and applications.
1,3,5-Trisulfonic acid derivative: Contains an additional sulfonic acid group, making it more reactive and suitable for different industrial applications.
2-Naphthalenesulfonic acid: Contains only one sulfonic acid group, resulting in different chemical properties and uses. The uniqueness of this compound lies in its specific arrangement of sulfonic acid groups, which provides distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
disodium;naphthalene-1,5-disulfonate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;2*1H2/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMXIDAHDPDMU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370606 | |
Record name | AC1MC2KT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76758-30-0 | |
Record name | 1,5-Naphthalenedisulfonic acid disodium dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076758300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1MC2KT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E42LQH91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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